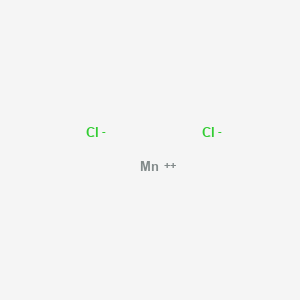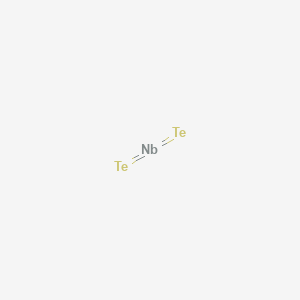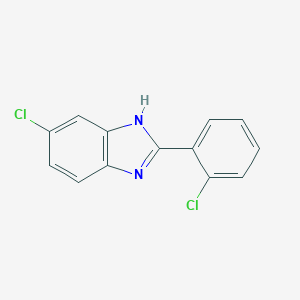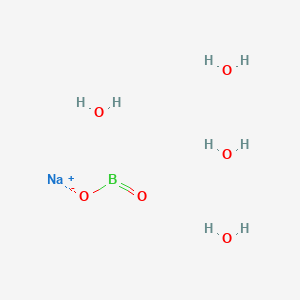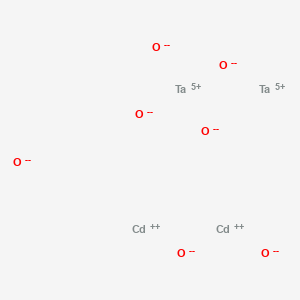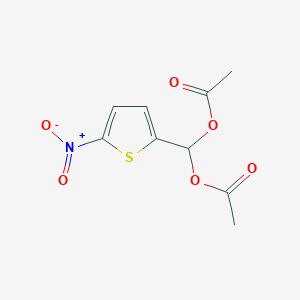
5-Nitrothiophen-2-ylmethylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrothiophen-2-ylmethylene diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it useful in different areas of study, including biochemistry, pharmacology, and organic chemistry. In
Mécanisme D'action
The mechanism of action of 5-Nitrothiophen-2-ylmethylene diacetate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Nitrothiophen-2-ylmethylene diacetate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antimalarial activity, making it a potential candidate for the treatment of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Nitrothiophen-2-ylmethylene diacetate in lab experiments include its relative ease of synthesis, its stability, and its potential applications in various fields. However, there are also limitations to its use. The compound is toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-Nitrothiophen-2-ylmethylene diacetate. One area of interest is the development of new anticancer agents based on the compound. Another area of interest is the use of the compound as a tool for studying protein-ligand interactions and enzyme activity. Additionally, there is potential for the compound to be used in the treatment of other diseases, such as malaria and inflammation.
Conclusion
In conclusion, 5-Nitrothiophen-2-ylmethylene diacetate is a versatile compound with many potential applications in various fields. Its unique properties make it useful in biochemistry, pharmacology, and organic chemistry. While there are limitations to its use, the compound has many advantages and has the potential to be used in the development of new drugs and in the study of protein-ligand interactions and enzyme activity. Future research on this compound is likely to yield many exciting discoveries and applications.
Méthodes De Synthèse
The synthesis of 5-Nitrothiophen-2-ylmethylene diacetate involves the reaction of 5-nitrothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction produces the desired compound in good yield and purity. This method is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-Nitrothiophen-2-ylmethylene diacetate has been widely studied for its potential applications in various fields. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In pharmacology, it has been investigated for its potential use as an anticancer agent and antimalarial drug. In organic chemistry, it has been used as a building block for the synthesis of other compounds.
Propriétés
Numéro CAS |
14289-24-8 |
|---|---|
Nom du produit |
5-Nitrothiophen-2-ylmethylene diacetate |
Formule moléculaire |
C9H9NO6S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[acetyloxy-(5-nitrothiophen-2-yl)methyl] acetate |
InChI |
InChI=1S/C9H9NO6S/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3 |
Clé InChI |
QYESFCLSVSNRTN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
SMILES canonique |
CC(=O)OC(C1=CC=C(S1)[N+](=O)[O-])OC(=O)C |
Autres numéros CAS |
14289-24-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




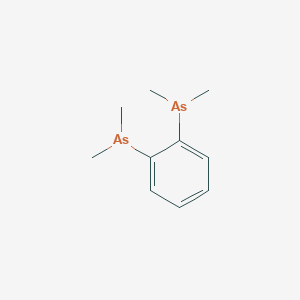

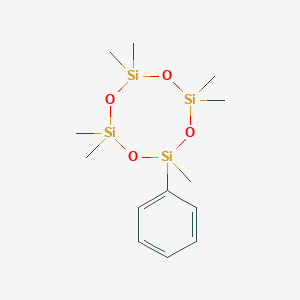
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
